Vicadrostat is a small molecule drug classified as an aldosterone synthase inhibitor. It is primarily investigated for its potential applications in treating chronic kidney disease and cardiovascular diseases. The compound's inhibitory action on aldosterone synthase, an enzyme crucial for the production of aldosterone, positions it as a promising therapeutic agent in managing conditions associated with elevated aldosterone levels, such as hypertension and kidney dysfunction .
Vicadrostat, also known by its developmental code BI 690517, is developed by Boehringer Ingelheim. It has been classified under the category of urologics and is currently undergoing clinical trials, with its highest development phase being Phase III for indications related to heart failure and renal failure . The compound's chemical identity is confirmed by its CAS Registry Number 1868065-21-7 and a molecular formula of C15H12ClN3O3, which reflects its complex structure involving chlorine, nitrogen, and oxygen atoms .
The synthesis of Vicadrostat involves multiple steps that include the preparation of various intermediate compounds. Although specific proprietary methods are not publicly disclosed, it is known that the synthesis employs a series of chemical reactions with different reagents and catalysts. The process typically includes:
Vicadrostat's molecular structure is characterized by complex arrangements of carbon, chlorine, nitrogen, and oxygen atoms. The structural formula can be represented as follows:
This structure indicates the presence of a pyran ring fused with an imidazole moiety, contributing to its biological activity .
Vicadrostat undergoes several significant chemical reactions that are crucial for its functionality:
The specific conditions under which these reactions occur—such as temperature, solvent choice, and catalysts—are critical for achieving desired outcomes in both synthesis and application .
Vicadrostat functions by inhibiting aldosterone synthase (cytochrome P450 11B2), thereby reducing aldosterone production. Aldosterone plays a pivotal role in regulating sodium and potassium levels in the body, influencing blood pressure and fluid balance. By inhibiting this enzyme:
Clinical studies suggest that Vicadrostat may also reduce proteinuria (excess protein in urine), indicating potential protective effects on kidney function .
Vicadrostat exhibits several physical properties relevant to its handling and application:
Key chemical properties include:
These properties are critical for researchers when considering Vicadrostat for experimental applications or therapeutic formulations .
Vicadrostat has several notable applications in scientific research:
Ongoing clinical trials aim to validate these applications further, particularly regarding long-term outcomes in patients with chronic kidney disease .
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4